molecular formula C11H21NO3 B2807662 Tert-butyl (1-oxohexan-3-yl)carbamate CAS No. 1782615-98-8

Tert-butyl (1-oxohexan-3-yl)carbamate

Cat. No. B2807662
CAS RN: 1782615-98-8
M. Wt: 215.293
InChI Key: WTIHBBWWMJDNJD-UHFFFAOYSA-N
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Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (NHCOO) where the nitrogen is bonded to a tert-butyl group . They are used as protecting groups for amines in organic synthesis .


Synthesis Analysis

The formation of tert-butyl carbamates can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamates consists of a carbamate group (NHCOO) attached to a tert-butyl group (C(CH3)3) .


Chemical Reactions Analysis

Tert-butyl carbamates are stable towards most nucleophiles and bases. They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific tert-butyl carbamate would depend on the exact structure of the compound. For example, tert-butyl carbamate has a molecular weight of 117.1463 .

Scientific Research Applications

Peptide Nanohybrids for Biocompatibility Enhancement

Tert-butyl (1-oxohexan-3-yl)carbamate: (TAOC) has been incorporated into peptide amphiphiles, which self-assemble into nanofibers. These nanofibers are then blended with ionic liquids (ILs) to form nanohybrids. Specifically, imidazolium-based nanohybrids exhibit higher thermal stability and mechanical strength compared to betainium-based nanocomposites. The interactions between TAOC nanohybrids and ILs involve hydrogen bonding and hydrophobic interactions. These nanohybrids show reduced cytotoxicity and support axonal growth in neural cortical cells, making them promising for biological applications .

LCZ696 Intermediate

Tert-butyl (1-oxohexan-3-yl)carbamate: serves as an intermediate in the synthesis of LCZ696, a compound with various applications. LCZ696 has been studied for its potential as an active pharmaceutical ingredient, drug delivery agent, and antimicrobial agent, among others.

Natural Product Synthesis

In the synthesis of jaspine B, a natural product with cytotoxic activity against human carcinoma cell lines, tert-butyl (1-oxohexan-3-yl)carbamate plays a crucial role. The compound is synthesized from L-Serine through several steps, including esterification, protection, reduction, and specific reactions .

Ionic Liquid Chemistry

The interactions between tert-butyl (1-oxohexan-3-yl)carbamate and ionic liquids (ILs) have been investigated. These studies explore the role of IL components (both cationic and anionic) in biological activity. ILs are versatile and find applications in drug development, protein stability, and more .

Cell Viability Enhancement

Nanocomposite gels containing tert-butyl (1-oxohexan-3-yl)carbamate and collagen exhibit improved cell viability compared to neat ILs. These gels, especially those based on imidazolium ILs, may have potential for tissue engineering and regenerative medicine .

Chemical Synthesis and Intermediates

Researchers have utilized tert-butyl (1-oxohexan-3-yl)carbamate as an intermediate in the synthesis of various compounds. Its chemical reactivity and functional groups make it valuable for constructing complex molecules .

Mechanism of Action

The exact mechanism of action would depend on the specific use of the tert-butyl carbamate. For example, when used as a protecting group in organic synthesis, the tert-butyl carbamate group prevents the amine from reacting until the group is removed .

Safety and Hazards

Tert-butyl carbamates may present various safety hazards. For example, they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-(1-oxohexan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIHBBWWMJDNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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